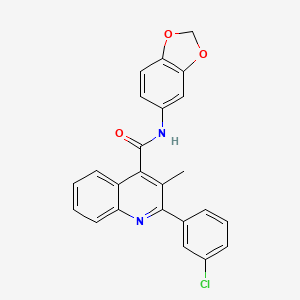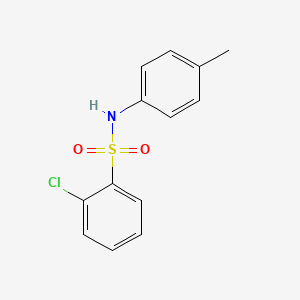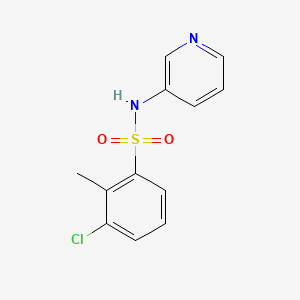![molecular formula C16H11N3OS B10974694 2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974694.png)
2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by the presence of a thiadiazole ring fused to a quinazoline moiety, with a 4-methylphenyl group attached at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the use of electron-withdrawing substituents in the 2-halobenzoyl chlorides can enhance the reaction efficiency .
An improved procedure for the preparation of intermediate compounds, such as 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides, involves selective acylation followed by sulfonylation . This method provides a more efficient route to the target compound, with better yields and fewer by-products.
Chemical Reactions Analysis
2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Materials Science: The unique electronic properties of this compound make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds, such as:
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These compounds also exhibit antimicrobial and anticancer activities but differ in their specific substituents and resulting properties.
2-halobenzoyl chlorides derivatives: These compounds share a similar core structure but have different substituents that can affect their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric effects, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11N3OS |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H11N3OS/c1-10-6-8-11(9-7-10)14-18-19-15(20)12-4-2-3-5-13(12)17-16(19)21-14/h2-9H,1H3 |
InChI Key |
QDKDQRZWEYDVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B10974618.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole](/img/structure/B10974620.png)
![4-{[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B10974624.png)
![N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10974628.png)
![(4-Methyl-1,4-diazepan-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone](/img/structure/B10974634.png)
![N-(3,4-difluorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10974639.png)
![5-bromo-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10974652.png)



![3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974677.png)
![[4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-3-isoxazolyl]methanone](/img/structure/B10974686.png)
![2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974688.png)
![2-[3-(4-chloro-2-methylphenoxy)propyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974697.png)
